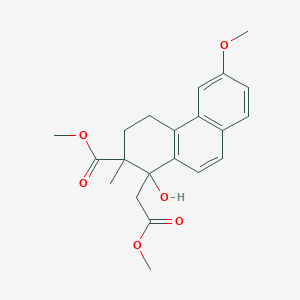
Boron dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boron dioxide, with the chemical formula BO₂, is a compound consisting of boron and oxygen It is known for its unique properties and applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: Boron dioxide can be synthesized through several methods. One common approach involves the reaction of boron trioxide (B₂O₃) with oxygen at high temperatures. The reaction can be represented as: [ \text{B}_2\text{O}_3 + \text{O}_2 \rightarrow 2\text{BO}_2 ]
Industrial Production Methods: In industrial settings, this compound is typically produced by the controlled oxidation of boron or boron-containing compounds. The process involves heating boron in the presence of oxygen to achieve the desired oxidation state. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Boron dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be further oxidized to form boron trioxide (B₂O₃) when exposed to excess oxygen.
Reduction: It can be reduced back to elemental boron using strong reducing agents like magnesium or aluminum.
Substitution: this compound can react with halogens to form boron halides, such as boron trichloride (BCl₃).
Major Products Formed:
Oxidation: Boron trioxide (B₂O₃)
Reduction: Elemental boron (B)
Substitution: Boron halides (e.g., BCl₃)
Scientific Research Applications
Boron dioxide has several scientific research applications due to its unique properties:
Chemistry: It is used as a precursor in the synthesis of other boron compounds and as a catalyst in various chemical reactions.
Biology: Boron compounds, including this compound, are studied for their potential use in drug delivery systems and as therapeutic agents.
Medicine: Research is ongoing to explore the use of this compound in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: this compound is used in the production of advanced ceramics, glass, and other high-performance materials due to its thermal stability and hardness.
Mechanism of Action
The mechanism of action of boron dioxide involves its ability to interact with various molecular targets and pathways. In chemical reactions, this compound acts as an oxidizing or reducing agent, depending on the reaction conditions. Its interactions with other compounds are influenced by its electron configuration and bonding properties.
Comparison with Similar Compounds
Boron trioxide (B₂O₃): Similar to boron dioxide but with a different oxidation state of boron.
Boron nitride (BN): A compound with boron and nitrogen, known for its high thermal conductivity and electrical insulation properties.
Boron carbide (B₄C): A compound with boron and carbon, known for its extreme hardness and use in abrasive materials.
Uniqueness of this compound: this compound is unique due to its specific oxidation state and reactivity. It serves as an intermediate in the synthesis of other boron compounds and has distinct properties that make it valuable in various scientific and industrial applications.
Properties
CAS No. |
13840-88-5 |
|---|---|
Molecular Formula |
BH2O2 |
Molecular Weight |
44.83 g/mol |
InChI |
InChI=1S/BHO2/c2-1-3/h2H/q-1/p+1 |
InChI Key |
YWCYJWYNSHTONE-UHFFFAOYSA-O |
Canonical SMILES |
[B]([OH2+])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


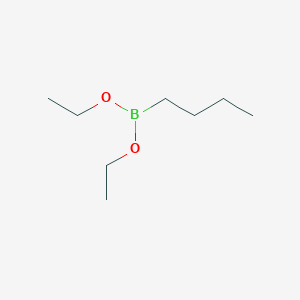
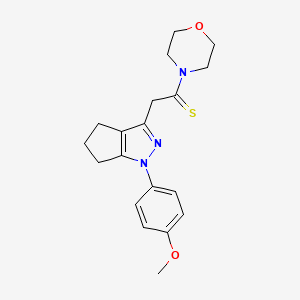
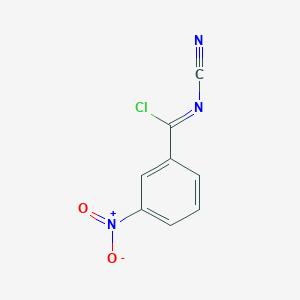
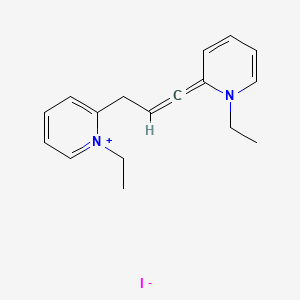
![5-{[5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14716211.png)
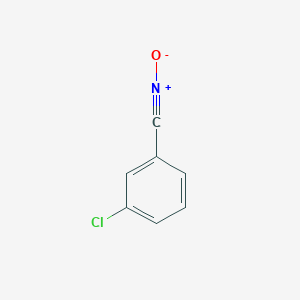
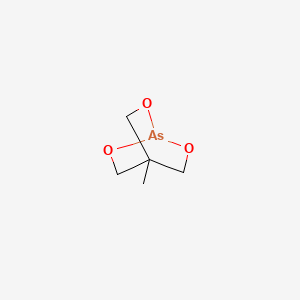
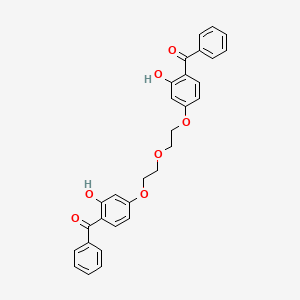
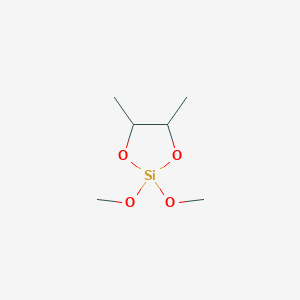

![6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14716251.png)
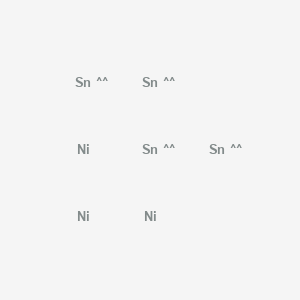
![3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B14716264.png)
